1-苯基-N-甲基-2-(3-氨基氮杂环丁烷-1-基)乙酰胺

描述

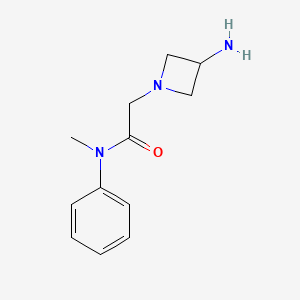

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

该化合物因其与β-内酰胺类抗生素结构相似而闻名,在药物研究中具有潜在的应用价值。 它可以用于探索新的治疗剂,特别是作为开发新型抗生素的支架 . 氮杂环丁烷环是重要的药效团,已知具有生物活性,并且可以对其进行修饰以增强药物的性质,例如选择性和效力。

药物开发

在药物开发中,“1-苯基-N-甲基-2-(3-氨基氮杂环丁烷-1-基)乙酰胺”可能成为合成新型候选药物的工具。其独特的结构可以用于创造具有潜在活性以抵抗各种疾病的化合物。 鉴于其与中枢神经系统受体相互作用的能力,它可以作为开发新型中枢神经系统 (CNS) 药物的先导化合物 .

有机合成

该化合物的反应性使其在有机合成中成为宝贵的资产。 它可以用于合成复杂分子,特别是构建存在于许多药物中的杂环化合物 . 其在反应中的多功能性可以导致发现新的合成途径和方法。

化学研究

“1-苯基-N-甲基-2-(3-氨基氮杂环丁烷-1-基)乙酰胺”可用于化学研究以研究反应机理和动力学。 它的结构有利于进行各种化学转化,这可以提供对含氮杂环丁烷化合物的反应性和稳定性的见解 .

生物化学

在生物化学中,该化合物可以用于研究酶-底物相互作用,特别是与与氮杂环丁烷环相互作用的酶。 它还可以用于研究涉及类似β-内酰胺结构的生化途径及其生物学意义 .

药物化学

该化合物作为非咪唑类组胺H3受体激动剂的潜力使其在药物化学中具有重要意义。 它可以用于设计和合成对H3受体具有不同效力和选择性的类似物,H3受体与多种生理过程有关,例如睡眠-觉醒调节和认知 .

作用机制

Target of action

Compounds with an azetidine core, such as “2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide”, are often used in medicinal chemistry due to their potential therapeutic applications. For instance, compounds with a similar structure have been found to act as agonists for the Histamine H3 receptor .

Biochemical pathways

The activation of the Histamine H3 receptor can influence several neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine . This can affect various physiological processes such as sleep-wake regulation, cognition, and food intake .

Result of action

The molecular and cellular effects would depend on the specific receptor and cell type that the compound acts upon. For instance, activation of the Histamine H3 receptor in the central nervous system can lead to changes in neurotransmitter release, which can influence various physiological processes .

生物活性

The compound 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide is a member of the azetidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.

Synthesis

The synthesis of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide typically involves the reaction of N-methyl-N-phenylacetamide with an appropriate azetidine precursor. Various synthetic pathways have been explored to optimize yield and purity, often employing methods such as cyclization and acylation.

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. For instance, a series of N-(substituted phenyl)-2-chloroacetamides were evaluated for their effectiveness against various bacterial strains. Compounds with specific substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A1 | S. aureus | 32 µg/mL |

| A2 | E. coli | 64 µg/mL |

| A3 | C. albicans | 128 µg/mL |

Anti-inflammatory Properties

The compound has been investigated for its potential as an N-acylethanolamine acid amidase (NAAA) inhibitor, which plays a crucial role in the hydrolysis of lipid mediators like palmitoylethanolamide (PEA). Inhibition of NAAA may enhance the anti-inflammatory effects of PEA, making this compound a candidate for treating pain and inflammatory conditions .

Anticonvulsant Activity

In vivo studies have demonstrated anticonvulsant activity for certain derivatives related to 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide. These compounds were tested using maximal electroshock (MES) and showed promising results in reducing seizure activity in animal models .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various azetidine derivatives against E. coli, S. aureus, and C. albicans. The results indicated that modifications to the phenyl ring significantly influenced antimicrobial potency, with certain halogenated derivatives showing enhanced activity .

- Anti-inflammatory Mechanism : Research highlighted the role of azetidine derivatives in modulating inflammatory pathways through NAAA inhibition, suggesting their potential application in chronic pain management .

- Anticonvulsant Effects : In a controlled study, several derivatives were subjected to MES testing, revealing that compounds with specific structural features exhibited significant anticonvulsant properties, indicating their potential in epilepsy treatment .

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide can be influenced by various structural modifications:

- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can enhance or diminish biological activity.

- Azetidine Ring Modifications : Variations in the azetidine structure may affect binding affinity to biological targets.

属性

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14(11-5-3-2-4-6-11)12(16)9-15-7-10(13)8-15/h2-6,10H,7-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUXQTKILGETPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。